1-Pentene, 3-ethyl-2-methyl-
Overview
Description
Synthesis Analysis
The synthesis of ethylene/4-methyl-1-pentene copolymers, which share similar structural characteristics with 1-pentene, 3-ethyl-2-methyl-, employs catalyst systems such as Ti(IV) diisopropoxy complex and methylalumoxane. These systems facilitate the incorporation of branched alkenes into the polymer chain, affecting the copolymer's structure and properties (Canetti, Leone, Ricci, & Bertini, 2015).
Molecular Structure Analysis
The molecular structure of copolymers synthesized from ethylene and 4-methyl-1-pentene is characterized by NMR, DSC, WAXD, and SAXS techniques. These analyses reveal that the structure and thermal behavior of the copolymers are heavily influenced by the composition and monomer sequence distribution, with a noticeable decrease in crystallinity as the content of the branched alkene increases (Canetti et al., 2015).
Chemical Reactions and Properties
Ethylene/4-methyl-1-pentene copolymers exhibit complex chemical behaviors due to their unique chain architecture. The synthesis and properties of these copolymers, analyzed through 13C NMR, elucidate the mechanism of chain-walking and the influence of branched structures on polymer properties, such as branching distribution and regio- and stereoregularity (Losio et al., 2008; Losio, Leone, Bertini, Ricci, Sacchi, & Boccia, 2014).
Physical Properties Analysis
The physical properties, including crystallinity and thermal behavior, of copolymers derived from ethylene and branched alkenes are significantly influenced by the alkene's structure. The crystallinity decreases with an increase in the branched alkene content, impacting the material's thermal stability and melting behavior (Canetti et al., 2015).
Scientific Research Applications
Copolymerization with Ethylene : 1-Pentene, 3-ethyl-2-methyl- is used to catalyze high molecular weight copolymerizations of ethylene with various pentenes, like 4-methyl-1-pentene and 3-methyl-1-pentene. This process is significant in creating polymers with specific characteristics (Kakinuki, Fujiki, & Nomura, 2009).
Characterization of Microstructured Polymers : Ethylene/4-methyl-1-pentene copolymers synthesized using a "constrained geometry catalyst" facilitate the characterization of polymers with various microstructures. This helps in evaluating regio- and stereoregular sequences in these polymers (Losio, Boccia, & Sacchi, 2008).
Energy Storage Applications : Poly-4-methyl-1-pentene composites are used in energy storage, particularly for electrical capacitors. These materials are known for their high energy density, high breakdown strength, and low dielectric loss (Ghule, Laad, & Tiwari, 2021).
Linear LDPE Production : The compound can be used in the production of poly(4-methyl-1-pentene) and its copolymerization with ethylene, resulting in linear Low-Density Polyethylene (LDPE) with variable content of 4-methyl-1-pentene units (Ivanchev et al., 2000).
Copolymerization Catalyst : In ethylene/2-methyl-1-pentene copolymerization, using a Cp*TiCl2 - MAO catalyst leads to high molecular weight polymers. This illustrates the efficiency of incorporating 2-methyl-1-pentene in polymerizations (Nomura & Itagaki, 2006).
Biofuel Production : Pentanol isomers, which can be derived from compounds like 1-Pentene, 3-ethyl-2-methyl-, have potential applications as biofuels. These can be produced through metabolic engineering in microbial strains (Cann & Liao, 2009).
properties
IUPAC Name |
3-ethyl-2-methylpent-1-ene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16/c1-5-8(6-2)7(3)4/h8H,3,5-6H2,1-2,4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPHHYSWOBXEIRG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60173481 | |
Record name | 1-Pentene, 3-ethyl-2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60173481 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Pentene, 3-ethyl-2-methyl- | |
CAS RN |
19780-66-6 | |
Record name | 3-Ethyl-2-methyl-1-pentene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19780-66-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Pentene, 3-ethyl-2-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019780666 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Pentene, 3-ethyl-2-methyl- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73941 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Pentene, 3-ethyl-2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60173481 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Ethyl-2-methyl-1-pentene | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L6UML4C77M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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